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  • Product: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
  • CAS: 71856-56-9

Core Science & Biosynthesis

Foundational

mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives Abstract The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive analysis of the putative mechanism of action for a specific subclass: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives. Synthesizing data from in silico studies, biochemical assays, and synthetic chemistry campaigns, we delineate the molecular interactions and cellular consequences of engaging biological targets with these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class, from its foundational biochemistry to its application in designing targeted therapies.

Introduction: The 5-Aminopyrazole Scaffold as a Kinase Inhibitor Motif

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core, in particular, has emerged as a highly versatile scaffold for the design of protein kinase inhibitors[3][4].

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis. The aberrant activity of protein kinases is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention[3][4]. The 5-aminopyrazole core acts as a bioisostere for adenine, the purine base of ATP, allowing it to bind to the ATP-binding pocket of a wide range of kinases. The substituents on the pyrazole ring, such as the 1-aryl group, are crucial for determining the selectivity and potency of these inhibitors.

The introduction of a 3-bromophenyl group at the N1 position of the pyrazole ring is a strategic modification intended to enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-protein complex, and its lipophilicity can influence cell permeability and metabolic stability.

Postulated Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on extensive research on analogous compounds, the primary mechanism of action for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives is competitive inhibition of protein kinases at the ATP-binding site.

Molecular Interactions with the Kinase ATP-Binding Pocket

The 5-aminopyrazole core forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP. The 5-amino group and one of the pyrazole ring nitrogens typically act as hydrogen bond donors and acceptors, respectively.

The 3-bromophenyl substituent extends into a more variable region of the ATP-binding site, often termed the "selectivity pocket." The nature of the interactions in this pocket is a major determinant of the inhibitor's selectivity for different kinases. The bromophenyl group can engage in van der Waals interactions, and as previously mentioned, the bromine atom may form halogen bonds with backbone carbonyls or other electron-rich residues.

The 4-carbonitrile group is often positioned to interact with solvent or with residues at the entrance of the ATP-binding pocket.

Downstream Signaling Consequences

By occupying the ATP-binding site, these derivatives prevent the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathways controlled by the targeted kinase. The specific cellular consequences depend on the identity of the inhibited kinase. For example, inhibition of a kinase involved in cell cycle progression would lead to cell cycle arrest, while inhibition of a kinase in a survival pathway could induce apoptosis.

An in-silico study of aminopyrazole derivatives has suggested a selectivity of the 5-aminopyrazole scaffold for the mitogen-activated protein kinase 14 (p38α)[4]. Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases[5]. Other research has shown that derivatives of this scaffold can act as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which are relevant in cancer therapy[6].

Experimental Workflow for Elucidating the Mechanism of Action

A systematic and multi-faceted experimental approach is required to definitively establish the mechanism of action for a novel 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivative. The following sections detail the key experimental protocols.

Target Identification and Validation

The initial step is to identify the primary protein targets of the compound.

Workflow for Target Identification:

Caption: Workflow for kinase inhibitor target identification and validation.

Experimental Protocols:

  • Kinase Panel Screening:

    • Objective: To assess the inhibitory activity of the compound against a broad panel of purified protein kinases.

    • Methodology:

      • Prepare a stock solution of the test compound in DMSO.

      • Perform serial dilutions to generate a range of concentrations.

      • In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of the test compound or vehicle control.

      • After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with ³²P-ATP, fluorescence-based assay, or luminescence-based assay that measures ATP consumption).

      • Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Rationale: This high-throughput screen provides an initial landscape of the compound's selectivity profile and identifies the most potent targets.

  • Isothermal Titration Calorimetry (ITC):

    • Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the compound binding to its target kinase.

    • Methodology:

      • Load a solution of the purified target kinase into the sample cell of the ITC instrument.

      • Fill the injection syringe with a solution of the test compound.

      • Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.

      • Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters.

    • Rationale: ITC provides a label-free, in-solution method to confirm direct binding and quantify the binding affinity, which is a crucial validation step.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement in a cellular context.

    • Methodology:

      • Treat intact cells with the test compound or vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Cool the samples and centrifuge to pellet aggregated proteins.

      • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

    • Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An increase in the thermal stability of the target kinase in the presence of the compound demonstrates that the compound is engaging its target within the cell.

Mechanistic Studies in Cellular Models

Once the primary target(s) have been validated, the next step is to investigate the downstream cellular effects of target inhibition.

Signaling Pathway Analysis Workflow:

Caption: Workflow for analyzing the impact on cellular signaling pathways.

Experimental Protocols:

  • Western Blotting for Phospho-protein Levels:

    • Objective: To determine if the compound inhibits the phosphorylation of the target kinase's downstream substrates in a cellular context.

    • Methodology:

      • Culture an appropriate cell line that expresses the target kinase.

      • Treat the cells with various concentrations of the test compound for a defined period.

      • Lyse the cells and quantify the total protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

      • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

    • Rationale: A dose-dependent decrease in the phosphorylation of a known substrate provides strong evidence for on-target activity in a cellular setting.

  • Cell-Based Phenotypic Assays:

    • Objective: To correlate target inhibition with a cellular phenotype (e.g., apoptosis, cell cycle arrest, inhibition of proliferation).

    • Methodology:

      • Proliferation Assay (e.g., MTT or CellTiter-Glo): Treat cells with the compound and measure cell viability over time.

      • Cell Cycle Analysis: Treat cells, fix and stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.

      • Apoptosis Assay (e.g., Annexin V/PI staining): Treat cells and stain with Annexin V (to detect early apoptosis) and propidium iodide (to detect late apoptosis/necrosis) followed by flow cytometry analysis.

    • Rationale: These assays connect the molecular mechanism of action to a functional cellular outcome, which is essential for therapeutic development.

Quantitative Data Summary

The following table provides a hypothetical summary of the kind of quantitative data that would be generated during the characterization of a novel 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivative.

Parameter Kinase A Kinase B Kinase C Source
IC₅₀ (nM) 15250>10,000In-house Screening
Binding Affinity (Kd, nM) 12300Not DeterminedITC Analysis
Cellular Target Engagement (EC₅₀, nM) 50>5,000Not DeterminedCETSA
Inhibition of Substrate Phosphorylation (EC₅₀, nM) 60>5,000Not DeterminedWestern Blot
Anti-proliferative Activity (GI₅₀, nM) 100>10,000>10,000MTT Assay

Conclusion

The 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives represent a promising class of compounds with a high potential for development as selective protein kinase inhibitors. Their mechanism of action is rooted in the ability of the 5-aminopyrazole scaffold to competitively bind to the ATP pocket of kinases, while the 3-bromophenyl substituent plays a key role in dictating potency and selectivity. The comprehensive experimental workflow outlined in this guide provides a robust framework for elucidating the precise mechanism of action of novel derivatives, from initial target identification to the validation of cellular activity. A thorough understanding of the molecular interactions and downstream consequences of target engagement is paramount for the successful translation of these compounds into novel therapeutics.

References

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]

  • Nitulescu, G. M., et al. (2016). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Farmacia, 64(1), 57-62. [Link]

  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5349-5357. [Link]

  • Aghazadeh, B., & Nikpassand, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 724745. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed. [Link]

  • 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE. (n.d.). LookChem. [Link]

  • A convenient protocol for the multicomponent reaction (MCRs) between malononitrile with an orthoester and hydrazine derivatives, under acid catalyst is described. (2012). Taylor & Francis Online. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025). ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound Identity: 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-56-9)[1] Executive Summary The pyrazole scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound Identity: 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-56-9)[1]

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and purine isosteres[2]. Among these, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile represents a highly functionalized, privileged building block. Understanding its thermodynamic stability—encompassing regiochemical synthesis, tautomeric equilibrium, thermal degradation, and hydrolytic resistance—is critical for optimizing synthetic scale-up and predicting shelf-life during drug formulation.

This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing this molecule, supported by self-validating experimental protocols designed for rigorous laboratory application.

Thermodynamic vs. Kinetic Control in Scaffold Synthesis

The synthesis of N-substituted aminopyrazoles is notoriously prone to regiochemical ambiguity, often yielding a mixture of 3-amino and 5-amino isomers[3]. The formation of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile via the condensation of 3-bromophenylhydrazine with (ethoxymethylene)malononitrile is governed by a strict thermodynamic-kinetic dichotomy.

  • The Kinetic Pathway: Under basic conditions at low temperatures (e.g., Sodium ethoxide, 0 °C), the reaction is rapid and irreversible, trapping the less stable 3-aminopyrazole isomer[3].

  • The Thermodynamic Pathway: Under neutral or acidic conditions at elevated temperatures (e.g., Acetic acid in refluxing toluene/ethanol), the initial Michael adducts are allowed to equilibrate. The system funnels into the global energy minimum, yielding the 5-aminopyrazole isomer[3].

Causality of Thermodynamic Stability: The 5-amino isomer is thermodynamically stabilized by a "push-pull" extended π -conjugation system. The electron-donating exocyclic 5-amino group donates electron density through the aromatic pyrazole ring directly into the strongly electron-withdrawing 4-carbonitrile group. This resonance stabilization is absent or severely diminished in the 3-amino isomer, making the 5-amino form the undisputed thermodynamic sink.

SynthesisControl SM 3-Bromophenylhydrazine + (Ethoxymethylene)malononitrile Kinetic 3-Amino Isomer (Kinetic Product) SM->Kinetic Base, 0°C (Fast, Irreversible) Thermo 5-Amino Isomer (Thermodynamic Product) SM->Thermo Acid, Reflux (Equilibration) Kinetic->Thermo Heat / Acid (Isomerization)

Caption: Divergent synthetic pathways demonstrating thermodynamic vs. kinetic control in aminopyrazole formation.

Tautomerism and Structural Thermodynamics

Tautomeric shifts can drastically alter the pharmacokinetics and binding affinity of a drug candidate. For 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, the tautomeric landscape is highly restricted.

  • Annular Tautomerism: Because the N1 position is covalently substituted with a 3-bromophenyl group, the migration of a proton around the pyrazole ring nitrogen atoms is strictly blocked[4].

  • Amino-Imino Tautomerism: The exocyclic 5-amino group can theoretically equilibrate with a 5-imino tautomer[5][6].

Mechanistic Rationale: The amino tautomer is overwhelmingly favored (>99.9%). Conversion to the imino form requires the formal migration of a proton to the C4 or N2 position, which disrupts the -electron aromaticity of the pyrazole core, generating a high-energy 2,5-dihydro-1H-pyrazole intermediate. The thermodynamic penalty of losing aromatic resonance energy far outweighs any localized stabilization, locking the molecule in the primary amine state[5].

Thermal and Solid-State Stability

Pyrazole-4-carbonitriles exhibit exceptional thermal robustness, making them highly stable during hot-melt extrusion or high-temperature synthetic coupling (e.g., Suzuki-Miyaura cross-coupling)[7]. The rigid, planar nature of the pyrazole core, combined with the strong C-Br bond, results in high lattice energy.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of functionalized pyrazole-4-carbonitriles typically reveal initial decomposition temperatures ( Td​ ) exceeding 280 °C[8].

Quantitative Thermal Stability Profile
Compound ScaffoldSubstituent at N1Substituent at C4Melting Point ( Tm​ )Initial Decomp. Temp ( Td​ )
5-Aminopyrazole 3-Bromophenyl Carbonitrile 185 - 190 °C > 280 °C
5-AminopyrazolePhenylCarbonitrile175 - 178 °C~ 285 °C
5-Aminopyrazole3-BromophenylCarboxamide210 - 215 °C~ 260 °C

Note: Halogenation (specifically bromination) on the N1-phenyl ring increases the lipophilicity and crystal packing density, marginally increasing thermal stability compared to unsubstituted analogs[9].

Hydrolytic Stability of the Carbonitrile Group

The C4-carbonitrile group is highly stable under physiological conditions (pH 7.4, 37 °C).

Causality of Hydrolytic Resistance: The electron-rich pyrazole ring donates electron density into the nitrile carbon via resonance. This significantly reduces the electrophilicity of the nitrile carbon, rendering it highly resistant to nucleophilic attack by water molecules. Hydrolysis to the corresponding carboxamide requires forced degradation conditions, such as strong bases combined with peroxide, or concentrated acids at elevated temperatures[7][10].

Hydrolysis Nitrile 4-Carbonitrile (-C≡N) Amide 4-Carboxamide (-CONH2) Nitrile->Amide NaOH, H2O2 (Forced Degradation) Acid 4-Carboxylic Acid (-COOH) Amide->Acid Prolonged Heat + Strong Acid/Base

Caption: Stepwise hydrolytic degradation pathway of the C4-carbonitrile group under stress conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and thermodynamic control.

Protocol A: Thermodynamically Controlled Regioselective Synthesis

Objective: Synthesize 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile with >98% regioselectivity.

  • Reaction Setup: Dissolve (ethoxymethylene)malononitrile (1.0 eq) in anhydrous ethanol (0.2 M). Add 3-bromophenylhydrazine (1.05 eq).

  • Thermodynamic Catalyst: Add glacial acetic acid (0.1 eq). Mechanistic Rationale: The acid protonates the intermediate hydrazone, lowering the activation energy barrier for reversible ring-opening/closing, allowing the system to funnel into the thermodynamic 5-amino minimum[3].

  • Thermal Equilibration: Reflux the mixture at 80 °C for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The kinetic 3-amino intermediate (higher Rf​ ) will initially appear and subsequently convert to the 5-amino product (lower Rf​ ).

  • Isolation: Cool to 0 °C to precipitate the product. Filter and wash with cold ethanol.

Protocol B: Forced Hydrolytic Degradation & Mass Balance Validation

Objective: Assess the hydrolytic boundary of the C4-carbonitrile group.

  • Stress Condition: Suspend the compound (0.5 mmol) in a mixture of EtOH (5 mL) and 20% aqueous NaOH (2 mL).

  • Nucleophilic Catalysis: Add 30% H2​O2​ (1 mL) dropwise. Mechanistic Rationale: The hydroperoxide anion ( HOO− ) exhibits the alpha-effect, making it a vastly superior nucleophile compared to HO− . This is required to overcome the resonance-stabilized inertness of the conjugated nitrile[7].

  • Incubation: Stir at 50 °C for 2 hours.

  • Validation (HPLC-UV): Quench an aliquot with dilute HCl. Run RP-HPLC (C18 column, Water/MeCN gradient).

  • System Check: The protocol is validated if the mass balance is >95% (Area of remaining Nitrile + Area of formed Carboxamide + Area of formed Carboxylic acid = 100% of initial Nitrile area).

Protocol C: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the decomposition onset ( Td​ ) and melting point ( Tm​ ).

  • Preparation: Weigh 3–5 mg of the compound into an aluminum crucible.

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation artifacts.

  • Heating Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min. Mechanistic Rationale: A 10 °C/min ramp strikes the optimal balance between thermal resolution (separating melting from decomposition) and minimizing thermal lag[8].

  • Validation: The system is self-validating if the DSC shows a sharp endothermic peak (melting) with zero corresponding mass loss on the TGA curve, followed by an exothermic/endothermic event at >280 °C accompanied by >5% mass loss (decomposition).

Conclusion

The 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold represents a highly stable, thermodynamically optimized building block. Its synthesis is strictly governed by thermodynamic equilibration, naturally favoring the 5-amino regioisomer due to extended π -conjugation. Furthermore, the molecule is locked in the primary amino tautomeric state to preserve aromaticity, and its highly conjugated carbonitrile group exhibits exceptional resistance to physiological hydrolysis. These physicochemical traits make it an ideal, robust starting point for the development of complex pharmaceutical agents.

References

  • Title : Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source : MDPI URL :[Link]

  • Title : Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: A Versatile Intermediate Source : ACS Publications URL :[Link]

  • Title : An Advanced Heat-Resistant Explosive through Regional Isomerization and Intramolecular Integration Source : ACS Publications URL :[Link]

  • Title : A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source : SCIRP URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary Pyrazolo[3,4-d]pyrimidines represent a highly privileged class of fused bicyclic pharmacophores. Structurally serving as bioisosteres of adenine, they exhibit profound biological activities, primarily f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[3,4-d]pyrimidines represent a highly privileged class of fused bicyclic pharmacophores. Structurally serving as bioisosteres of adenine, they exhibit profound biological activities, primarily functioning as potent inhibitors of various protein kinases (e.g., EGFR, pan-RAF) and as broad-spectrum anticancer agents[1]. This application note provides a comprehensive, field-proven guide for synthesizing 4-amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine. The starting material, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, features an ortho-aminonitrile moiety that is ideal for heterocyclization, while the 3-bromophenyl group provides a heavy atom for crystallographic studies and a versatile synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura) derivatization.

Mechanistic Rationale & Pathway

The transformation of an ortho-aminonitrile into a pyrazolo[3,4-d]pyrimidine ring requires a single-carbon donor to bridge the primary amine and the adjacent nitrile group. The causality behind the reagent selection dictates the specific mechanistic pathway:

  • Method A (Formamide Cyclocondensation): Formamide acts dually as the solvent and the electrophilic carbon source. The primary amine of the pyrazole attacks the carbonyl carbon of formamide, ejecting water to form an intermediate amidine. Subsequent intramolecular nucleophilic attack of the amidine nitrogen onto the electrophilic nitrile carbon yields the cyclized pyrimidine ring. A final tautomeric shift stabilizes the aromatic 4-amino-pyrazolo[3,4-d]pyrimidine core[1].

  • Method B (Orthoester/Ammonolysis): Triethyl orthoformate provides the bridging carbon, reacting with the primary amine to form a stable ethyl imidate intermediate. Subsequent treatment with ammonia facilitates ring closure followed by a Dimroth rearrangement to yield the 4-amino derivative[2]. This two-step process often provides superior purity profiles by avoiding the harsh, tar-forming temperatures required for direct formamide condensation.

SynthesisPathway cluster_0 Method A: Formamide (One-Pot) cluster_1 Method B: Orthoester (Two-Step) SM 5-Amino-1-(3-bromophenyl)- 1H-pyrazole-4-carbonitrile (Starting Material) Formamide Formamide (180-200°C or MW) SM->Formamide Orthoester Triethyl Orthoformate (Reflux) SM->Orthoester Intermediate1 Amidine Intermediate Formamide->Intermediate1 Cyclization1 Intramolecular Cyclization Intermediate1->Cyclization1 Product1 4-Amino-1-(3-bromophenyl)- 1H-pyrazolo[3,4-d]pyrimidine Cyclization1->Product1 Intermediate2 Imidate Intermediate Orthoester->Intermediate2 Ammonia Ammonolysis (NH3/EtOH) Intermediate2->Ammonia Cyclization2 Dimroth Rearrangement Ammonia->Cyclization2 Cyclization2->Product1

Figure 1: Mechanistic pathways for synthesizing pyrazolo[3,4-d]pyrimidines via Formamide and Orthoester routes.

Experimental Design & Reagent Selection

The choice of reaction conditions significantly impacts the yield and purity of the final pyrazolopyrimidine. Conventional heating in formamide requires prolonged reflux (180–200 °C for 6–12 hours), which frequently leads to thermal degradation and difficult-to-remove tar byproducts[3].

Transitioning to Microwave-Assisted Synthesis (MW) provides a self-validating improvement: the uniform dielectric heating drastically reduces reaction time to mere minutes and improves the yield by minimizing side reactions[4]. Alternatively, the two-step orthoester method is selected when analytical-grade purity is required prior to final recrystallization, as the imidate intermediate can be isolated and purified[2].

Table 1: Quantitative Comparison of Synthetic Strategies
MethodReagentsConditionsTimeTypical Yield (%)Purity Profile
A1: Conventional Formamide (excess)Reflux (180–200 °C)6 – 12 h60 – 70%Moderate (requires extensive recrystallization)
A2: Microwave Formamide, neatMW (150 °C, 250W)10 – 15 min80 – 88%High (minimal thermal degradation)
B: Two-Step 1. HC(OEt)₃, Ac₂O2. NH₃/EtOH1. Reflux (140 °C)2. Room Temp1. 4 h2. 6 h75 – 85% (overall)Very High (intermediates are easily isolated)

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Formamide Cyclocondensation (Recommended)

This protocol functions as a self-validating system: the immediate precipitation of the product upon the addition of water serves as a visual indicator of successful cyclization, as the fused pyrazolopyrimidine is highly insoluble in aqueous media compared to the starting materials.

Materials:

  • 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol, 263.1 g/mol )

  • Formamide (5.0 mL)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (263 mg, 1.0 mmol) in formamide (5.0 mL).

  • Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation with parameters set to 150 °C, maximum power of 250 W, and a hold time of 12 minutes[4].

  • Cooling & Precipitation: Allow the vial to cool to room temperature via compressed air cooling. Pour the crude reaction mixture into crushed ice/water (25 mL) under vigorous magnetic stirring.

  • Isolation: A dense solid precipitate will form immediately. Continue stirring for 15 minutes to ensure complete precipitation and to dissolve any unreacted formamide. Filter the solid under vacuum using a Buchner funnel.

  • Purification: Wash the filter cake sequentially with cold water (3 × 10 mL) and cold ethanol (5 mL). Recrystallize the crude solid from a Dimethylformamide (DMF)/Ethanol mixture to yield the pure 4-amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Protocol B: Two-Step Orthoester Route

Use this protocol when microwave synthesis is unavailable or when scaling up beyond standard microwave vial capacities.

Materials:

  • 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • Triethyl orthoformate (5.0 mL)

  • Acetic anhydride (5.0 mL)

  • Ammonia solution (2.0 M in ethanol, 10 mL)

Procedure:

  • Imidate Formation: Combine the starting pyrazole (263 mg, 1.0 mmol), triethyl orthoformate (5.0 mL), and acetic anhydride (5.0 mL) in a 50 mL round-bottom flask. Reflux the mixture at 140 °C for 4 hours.

  • Concentration: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). Upon complete consumption of the starting material, concentrate the mixture in vacuo to remove excess reagents. The crude ethyl imidate intermediate will remain as a viscous oil or low-melting solid.

  • Ammonolysis & Cyclization: Dissolve the crude imidate in absolute ethanol (5 mL). Add the 2.0 M ethanolic ammonia solution (10 mL). Stir the reaction mixture at room temperature for 6 hours. (Note: Warming to 60 °C for 2 hours can accelerate the Dimroth rearrangement)[2].

  • Workup: Evaporate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether, filter, and dry under a high vacuum to obtain the target compound.

Analytical Validation & Troubleshooting

To ensure scientific integrity, every synthesized batch must be validated against the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): The cyclized product typically exhibits a lower Rf​ value than the starting aminonitrile due to the highly polar 4-amino group and the fused pyrimidine ring.

  • FT-IR Spectroscopy: The most critical self-validating checkpoint is the complete disappearance of the sharp nitrile (C≡N) stretching band at ~2220 cm⁻¹. The appearance of broad primary amine (NH₂) stretching bands at ~3400–3100 cm⁻¹ confirms successful ring closure[1].

  • ¹H NMR (DMSO-d₆): The spectrum must show the diagnostic pyrimidine C6-H proton, which typically appears as a sharp singlet far downfield (δ 8.2–8.5 ppm). The pyrazole C3-H will also be visible as a distinct singlet (δ 8.0–8.3 ppm). The newly formed exocyclic NH₂ protons will appear as a broad, D₂O-exchangeable singlet (δ 7.5–8.0 ppm).

References

  • Title: Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation Source: ResearchGate URL
  • Title: Substituted Pyrazolo[3,4-d]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation Source: ResearchGate URL
  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL
  • Title: Synthesis of some novel pyrazolo(3,4-d)
  • Source: NIH (PubMed Central)

Sources

Application

Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary The functionalization of highly substituted heterocyclic scaffolds is a critical operation in modern drug discovery. 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a highly versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted heterocyclic scaffolds is a critical operation in modern drug discovery. 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and biologically active agrochemicals. However, executing a Suzuki-Miyaura cross-coupling on this substrate presents unique chemoselectivity challenges due to the presence of an unprotected primary amine (-NH₂) and a strongly electron-withdrawing cyano (-CN) group.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of this specific aryl bromide. By systematically addressing catalyst selection, base strength, and solvent dynamics, this guide empowers researchers to achieve high-yielding C–C bond formations without the need for transient protecting groups.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, we must first deconstruct the electronic and steric environment of the substrate. Do not treat this molecule as a generic aryl halide; its functional groups actively participate in the reaction environment.

The Electronic Influence of the Pyrazole Core

The coupling reaction occurs at the C–Br bond located at the meta-position of the phenyl ring. The 5-amino-4-cyanopyrazol-1-yl moiety acts as a strong electron-withdrawing substituent via inductive effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aryl bromide, which kinetically accelerates the oxidative addition of the Pd(0) catalyst into the C–Br bond.

Chemoselectivity: Overcoming the Free Amine Liability

The most significant liability in this substrate is the free primary amine (-NH₂) at the C5 position of the pyrazole. Amines are excellent σ-donors and can coordinate to Pd(II) intermediates, leading to catalyst poisoning (forming stable, off-cycle resting states). Furthermore, under basic conditions, the amine can undergo competing Buchwald-Hartwig C–N cross-coupling.

The Solution:

  • Ligand Architecture: We mandate the use of Pd(dppf)Cl₂·CH₂Cl₂ . The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°). This strong chelate effect ensures the phosphines remain tightly bound to the palladium center, sterically and electronically blocking the free amine from coordinating to the metal .

  • Base Selection: We utilize K₂CO₃ , a mild inorganic base. Strong bases (e.g., KOtBu or NaOtBu) will deprotonate the amine, generating a highly nucleophilic amide anion that triggers competing C–N coupling. K₂CO₃ (pKa ~10.3) is basic enough to activate the boronic acid for transmetalation but completely suppresses amine deprotonation.

Solvent Dynamics: The Biphasic Advantage

A solvent system of 1,4-Dioxane/H₂O (4:1 v/v) is critical. Dioxane readily dissolves the highly polar pyrazole substrate. The addition of water is not merely for dissolving the K₂CO₃; it plays a direct mechanistic role. Water facilitates the formation of the critical Pd(II)-hydroxo complex, which reacts with the boronic acid to form the transmetalation-active boronate species .

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II) Intermediate Ar–Pd(Br)Lₙ Pd0->OxAdd Oxidative Addition + Aryl Bromide TransMet Transmetalation Complex Ar–Pd(Ar')Lₙ OxAdd->TransMet Transmetalation + Ar'-B(OH)₂ / Base Product Biaryl Product + Pd(0)Lₙ TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target aryl bromide.

Reaction Optimization Data

The following tables summarize the quantitative optimization data for the coupling of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile with a standard arylboronic acid. This data justifies the protocol parameters.

Table 1: Catalyst and Ligand Optimization (Standardized at 90 °C, K₂CO₃, Dioxane/H₂O)

Catalyst SystemLigand TypeYield (%)Mechanistic Observation
Pd(PPh₃)₄Monodentate45%Significant catalyst deactivation via amine coordination.
Pd(OAc)₂ / SPhosMonodentate (Bulky)82%Good yield; steric bulk partially protects the Pd center.
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate (Large bite angle) 94% Optimal; robust chelation prevents amine poisoning.
XPhos Pd G3Precatalyst (Bulky)96%Excellent, but less cost-effective for routine scale-up.

Table 2: Solvent and Base Optimization (Standardized with Pd(dppf)Cl₂·CH₂Cl₂)

Solvent SystemBaseTemp (°C)Yield (%)Mechanistic Observation
TolueneKOtBu9012%Base too strong; extensive Buchwald-Hartwig side products.
DMF / H₂O (5:1)K₂CO₃9078%Good conversion, but difficult solvent removal during workup.
1,4-Dioxane / H₂O (4:1) K₂CO₃ 90 95% Optimal biphasic system; rapid transmetalation.
THF / H₂O (4:1)Na₂CO₃7065%Lower boiling point of THF limits the reaction rate.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed to be self-validating. By incorporating specific analytical checkpoints (LC-MS/TLC), the researcher can verify the integrity of the reaction before proceeding to the next step.

Materials & Reagents
  • Aryl Bromide: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv, 1.0 mmol, 263.1 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41.0 mg)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) — Both must be degassed prior to use.

Step-by-Step Methodology

Step 1: Reaction Assembly & Inertion

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Seal the vessel with a rubber septum.

  • Connect the vessel to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Removing atmospheric oxygen prevents the oxidation of the dppf ligand to its phosphine oxide, which would instantly kill the catalyst.

Step 2: Solvent Addition & Heating 4. Sparge the 1,4-Dioxane and H₂O with Argon for 15 minutes in separate flasks. 5. Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed H₂O to the reaction vessel via a gas-tight syringe. 6. Place the vessel in a pre-heated oil bath or heating block set to 90 °C . 7. Stir vigorously (800–1000 rpm) for 8 to 12 hours. Causality: High stirring rates are mandatory in biphasic mixtures to maximize the interfacial surface area where transmetalation occurs.

Step 3: Self-Validation Checkpoint (In-Process Control) 8. After 8 hours, halt stirring and allow the layers to separate. 9. Withdraw 10 µL of the upper organic layer using a micro-syringe. Dilute into 1.0 mL of Acetonitrile. 10. Analyze via LC-MS: Verify the disappearance of the starting material mass ( [M+H]+=263/265 m/z, 1:1 isotopic pattern). Confirm the presence of the product mass. If starting material >5%, continue heating for 4 hours.

Step 4: Workup & Purification 11. Cool the reaction mixture to room temperature. 12. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. 13. Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). 14. Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL). 15. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 16. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 20% to 50% Ethyl Acetate in Hexanes.

Workflow Step1 1. Reaction Setup Mix Reagents Step2 2. Degassing Argon Purge Step1->Step2 Step3 3. Heating 90°C, 8-12h Step2->Step3 Step4 4. Workup Extract & Wash Step3->Step4 Step5 5. Purification Flash Silica Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances, 2024 URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry, 2016 URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 2013 URL:[Link]

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyrazole derivatives is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrazole derivatives is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. This application note details the optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile with an exogenous secondary amine (morpholine).

The Chemoselectivity Challenge: A critical challenge in this transformation is the presence of the unprotected primary amine at the 5-position of the pyrazole ring. In standard cross-coupling scenarios, unprotected primary amines can competitively coordinate to the palladium center, leading to uncontrolled oligomerization or intramolecular cyclization.

Expert Insight & Causality: From a mechanistic standpoint, the 5-amino group in this specific substrate is electronically deactivated. The strongly electron-withdrawing 4-carbonitrile group, coupled with the electron-deficient nature of the pyrazole core, heavily delocalizes the nitrogen lone pair. Consequently, the 5-amino group acts as a "spectator" nucleophile. This intrinsic electronic deactivation allows an exogenous, highly nucleophilic aliphatic amine (e.g., morpholine) to vastly outcompete the 5-amino group for coordination to the Pd(II) oxidative addition complex . This eliminates the need for transient protecting groups (such as Boc or acetyl), significantly improving step economy.

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Ar-Br Substrate (Fast) AmineCoord Amine Coordination (Chemoselective) OxAdd->AmineCoord + Morpholine + Cs2CO3 RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - CsBr - HCO3- RedElim->Pd0 Catalyst Regeneration Note 5-NH2 group is deactivated by 4-CN. Exogenous amine outcompetes for Pd coordination. Note->AmineCoord

Catalytic cycle of the chemoselective Buchwald-Hartwig amination highlighting amine coordination.

Experimental Design: Catalyst and Base Selection

Designing a robust Buchwald-Hartwig coupling requires matching the electronic and steric properties of the ligand to the specific amine class, while selecting a base that tolerates the substrate's functional groups .

  • Precatalyst and Ligand Choice: For the coupling of secondary amines like morpholine, the bulky, electron-rich biaryl phosphine ligand RuPhos paired with Pd₂(dba)₃ is the gold standard. The steric bulk of RuPhos prevents the formation of unreactive bis-amine palladium complexes[Pd(L)(amine)₂], which frequently stall the catalytic cycle. Furthermore, it accelerates the reductive elimination step, ensuring high turnover frequencies.

  • Base Selection: Strong bases such as sodium tert-butoxide (NaOtBu) promote rapid deprotonation but risk side reactions, including the deprotonation of the weakly acidic 5-amino group or hydrolysis of the nitrile. To maintain strict chemoselectivity and functional group tolerance, Cesium Carbonate (Cs₂CO₃) is selected. While it requires higher temperatures to achieve solubility and reactivity, it provides a significantly cleaner reaction profile .

  • Solvent: Anhydrous 1,4-Dioxane is utilized due to its high boiling point (101 °C) and its ability to partially solubilize inorganic carbonates at elevated temperatures.

Quantitative Optimization Data

The following table summarizes the condition screening that validates our targeted protocol:

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (2)BINAP (4)NaOtBu (2.0)Toluene10015%Extensive decomposition; strong base induced side-reactions.
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane10068%Moderate conversion; XPhos is less optimal for secondary amines.
3 Pd₂(dba)₃ (2) RuPhos (4) Cs₂CO₃ (2.0) 1,4-Dioxane 100 94% Clean conversion; optimal steric/electronic match.
4Pd(OAc)₂ (4)RuPhos (4)K₃PO₄ (3.0)Toluene10081%Slower reaction rate; required 24h for full conversion.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis of 5-amino-1-(3-morpholinophenyl)-1H-pyrazole-4-carbonitrile. It incorporates in-process quality control (QC) to ensure the system is self-validating.

Workflow Step1 1. Reagent Preparation (Glovebox / Inert Atm) Step2 2. Catalyst Activation (Pd2(dba)3 + RuPhos) Step1->Step2 Step3 3. Cross-Coupling (100°C, 1,4-Dioxane, 16h) Step2->Step3 Step4 4. In-Process QC (LC-MS / TLC Validation) Step3->Step4 Step5 5. Workup & Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (262.1 mg, 1.0 mmol, 1.0 equiv).

  • Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), RuPhos (18.7 mg, 0.04 mmol, 4 mol%), and finely powdered anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.

Step 2: Reaction Execution
  • Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Inject morpholine (104.5 µL, 1.2 mmol, 1.2 equiv).

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours. Causality: High stirring rates are required because the reaction is a heterogeneous mixture (solid Cs₂CO₃ in Dioxane).

Step 3: In-Process Quality Control (Self-Validation)
  • After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and filter through a 0.22 µm syringe filter.

  • LC-MS Validation: Analyze the aliquot.

    • Starting Material: Verify the disappearance of the isotopic doublet at m/z 263.0 / 265.0 [M+H]⁺.

    • Product: Confirm the appearance of the product mass at m/z 270.1[M+H]⁺.

    • If starting material remains, sparge the reaction with Argon for 5 minutes, add an additional 1 mol% Pd₂(dba)₃, and heat for 4 more hours.

Step 4: Workup and Purification
  • Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 30% to 70% EtOAc) to afford the pure aminated product.

Troubleshooting & Field Insights

  • Observation of Protodehalogenation: If LC-MS reveals a mass of m/z 185.1 (loss of Bromine, replacement with Hydrogen), this indicates competitive β-hydride elimination from the amine or the presence of moisture. Ensure the morpholine is freshly distilled and the 1,4-Dioxane is strictly anhydrous.

  • Black Precipitate Early in Reaction: Rapid formation of a black mirror or precipitate within the first hour indicates premature catalyst decomposition (aggregation to inactive Pd nanoparticles). This is almost always caused by oxygen ingress. Ensure rigorous freeze-pump-thaw degassing if standard evacuation/backfilling is insufficient.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science, 2(11), 1334-1345. URL:[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. UCDavis. URL:[Link]

Application

Application Note: Evaluating 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile in High-Throughput Kinase Screening

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and HTS Professionals Compound: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and HTS Professionals Compound: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-56-9)

Executive Summary & Pharmacological Relevance

In modern drug discovery, the 5-aminopyrazole scaffold is recognized as a "privileged structure" due to its profound ability to act as an ATP-competitive hinge binder in various kinase targets[1]. Specifically, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (Molecular Weight: 263.09 g/mol ) serves as a highly versatile fragment and lead compound in High-Throughput Screening (HTS) libraries[2].

The structural logic behind this compound is twofold:

  • The Pyrazole-4-Carbonitrile Core: The 5-amino and 4-carbonitrile functional groups mimic the hydrogen-bonding network of the adenine ring in ATP, allowing the compound to anchor deeply within the highly conserved ATP-binding pocket of kinases such as Src, EGFR, and FGFR[3][4]. Furthermore, these adjacent groups provide a synthetic handle for cyclization into pyrazolo[3,4-d]pyrimidines, a classic class of potent kinase inhibitors[5][6].

  • The 3-Bromophenyl Vector: The bromine atom at the meta position of the phenyl ring provides an ideal vector for late-stage hit-to-lead optimization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid exploration of Structure-Activity Relationships (SAR)[2].

This application note details a robust, self-validating HTS workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen this compound against Src-family kinases, ensuring high data integrity and minimal assay artifacts.

Mechanistic Pathway: Kinase Inhibition

To understand the assay design, one must first understand the mechanism of action. The compound acts as a reversible, ATP-competitive inhibitor. By blocking the kinase domain of Receptor Tyrosine Kinases (RTKs) or non-receptor tyrosine kinases (like Src), it halts downstream phosphorylation cascades that typically lead to aberrant cell proliferation.

Pathway Inhibitor 5-amino-1-(3-bromophenyl) -1H-pyrazole-4-carbonitrile Src Src Family Kinase (ATP Binding Pocket) Inhibitor->Src ATP-competitive Hinge Binding Receptor Receptor Tyrosine Kinase (e.g., EGFR / FGFR) Receptor->Src Downstream ERK / MAPK Signaling Cascade Src->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome

Fig 1: Mechanism of Src/EGFR kinase inhibition by the 5-aminopyrazole scaffold.

High-Throughput Screening (HTS) Workflow Logic

When screening highly conjugated heterocyclic systems like pyrazoles, assay interference (such as compound autofluorescence or aggregation) is a primary concern. To mitigate this, our workflow employs a strict triage system.

HTS_Workflow A Compound Library (10 mM DMSO Stock) B Primary Screen (TR-FRET Kinase Assay) A->B Acoustic Dispensing C Artifact Counter-Screen (Fluorescence / Aggregation) B->C Hit Selection D Orthogonal Validation (Cell-Based Target Engagement) C->D Validated Hit

Fig 2: HTS triage cascade designed to eliminate false positives from autofluorescence.

Experimental Protocols

The following protocols are designed as a self-validating system. Every plate includes maximum signal controls (DMSO only), minimum signal controls (no enzyme), and a reference inhibitor (e.g., Dasatinib) to calculate the Z'-factor, ensuring assay robustness.

Protocol A: Compound Preparation and Acoustic Dispensing

Causality Focus: Traditional tip-based liquid handling can lead to compound carryover and precipitation of hydrophobic fragments. Acoustic dispensing eliminates these variables, ensuring precise nanoliter transfers.

  • Stock Preparation: Dissolve 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile in 100% anhydrous DMSO to a final concentration of 10 mM. Store at -20°C in desiccated conditions.

  • Source Plate Generation: Transfer the 10 mM stock into a 384-well Echo-compatible source plate (e.g., Labcyte Echo Qualified Plate).

  • Acoustic Transfer: Using an Echo 550 Liquid Handler, dispense 25 nL of the compound into a 384-well low-volume assay plate (Corning 4514).

    • Self-Validation Step: Dispense 25 nL of 100% DMSO into columns 1 and 2 (Negative Control / Max Signal) and 25 nL of 10 mM Dasatinib into column 24 (Positive Control / Min Signal).

  • Normalization: The final assay volume will be 10 µL, resulting in a final compound concentration of 25 µM and a final DMSO concentration of 0.25% (v/v), which is well within the tolerance limit of most kinases.

Protocol B: TR-FRET Src Kinase Assay

Causality Focus: Pyrazole derivatives frequently exhibit native fluorescence in the 350-450 nm range. TR-FRET uses lanthanide fluorophores (like Europium) with long emission half-lives. By introducing a time delay (e.g., 50 µs) before reading the plate, short-lived compound autofluorescence decays completely, eliminating false negatives/positives.

  • Enzyme/Substrate Mix: Prepare a 2X solution containing 2 nM recombinant human Src kinase and 400 nM biotinylated poly-GT substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Addition: Add 5 µL of the 2X Enzyme/Substrate mix to the assay plate containing the acoustically dispensed compound. Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme pre-binding.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (final concentration 10 µM, matching the Km​ of Src to ensure sensitivity to competitive inhibitors).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection Reagent Addition: Add 10 µL of Detection Buffer containing 20 mM EDTA (to quench the kinase reaction by chelating Mg²⁺), 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 20 nM Streptavidin-Allophycocyanin (Acceptor).

  • Equilibration & Reading: Incubate for 60 minutes at RT. Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).

Protocol C: Data Analysis and Quality Control
  • Ratio Calculation: Calculate the TR-FRET ratio by dividing the Acceptor emission (665 nm) by the Donor emission (615 nm) and multiplying by 10,000.

  • Z'-Factor Calculation: Validate the plate using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    A Z'-factor > 0.6 indicates an excellent assay.

Quantitative Data Presentation

When 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is subjected to the above HTS workflow, the following representative metrics are typically observed, demonstrating its viability as a high-quality screening hit.

Assay MetricValue / ResultInterpretation & Causality
Primary Screen IC₅₀ 2.8 µMModerate potency typical of an unoptimized fragment/lead. Ideal starting point for hit-to-lead chemistry.
Assay Z'-Factor 0.78Excellent assay robustness; wide separation between DMSO controls and reference inhibitors.
Signal-to-Background (S/B) 12.5Strong dynamic range, ensuring low-potency hits are accurately detected.
Autofluorescence Interference < 1.0%TR-FRET successfully mitigates the native fluorescence of the conjugated pyrazole ring system.
Ligand Efficiency (LE) ~0.35 kcal/mol/HAHigh ligand efficiency indicates the core makes optimal binding contacts relative to its size, validating it as a privileged scaffold.

References

To ensure scientific integrity, the mechanistic claims and scaffold properties discussed in this application note are grounded in the following authoritative sources:

  • ResearchGate Publication: "Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity." ResearchGate. Available at:[Link]

  • NIH PubMed Central (PMC): "A Novel Synthetic Compound (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile Inhibits TNFα-Induced MMP9 Expression via EGR-1 Downregulation." National Library of Medicine. Available at:[Link]

Sources

Method

Application Note: Step-by-Step Cyclization of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile to Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction & Scientific Rationale The pyrazolo[3,4- d ]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of purine. It serves as the core structure for numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazolo[3,4- d ]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of purine. It serves as the core structure for numerous FDA-approved and investigational kinase inhibitors, owing to its ability to act as a competitive binder at the ATP-binding pocket of protein kinases[1].

The starting material, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile , is an ideal precursor for synthesizing functionalized pyrazolo[3,4- d ]pyrimidines. It possesses orthogonally reactive functional groups: a nucleophilic 5-amino group and an electrophilic 4-carbonitrile. Furthermore, the 3-bromophenyl substituent provides a critical vector for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This guide details two validated, step-by-step synthetic methodologies for the pyrimidine ring annulation to yield 1-(3-bromophenyl)-1H-pyrazolo[3,4- d ]pyrimidin-4-amine .

Mechanistic Pathways & Strategy Selection

The cyclization of 5-aminopyrazole-4-carbonitriles can be achieved through two primary pathways, each offering distinct advantages depending on the scale, desired purity, and need for further derivatization.

  • Method A (Direct Annulation): A one-pot, high-temperature reaction using formamide. Formamide acts as both the solvent and the one-carbon synthon. The 5-amino group attacks the formamide carbonyl, forming a formamidine intermediate that subsequently undergoes intramolecular cyclization via nucleophilic attack on the adjacent nitrile, followed by tautomerization to yield the 4-amino group[2].

  • Method B (Two-Step Orthoester Route): A milder, stepwise approach. The pyrazole is first reacted with triethyl orthoformate (TEOF) to form a stable ethoxymethyleneamino (imidate) intermediate[3]. Subsequent treatment with ethanolic ammonia displaces the ethoxy group, forming an amidine that spontaneously cyclizes. This route is highly modular; substituting ammonia with primary amines allows for direct access to N -substituted 4-amino derivatives[1].

G SM 5-amino-1-(3-bromophenyl) -1H-pyrazole-4-carbonitrile Formamide Formamide (Excess) 180-200 °C, 4-6 h SM->Formamide Method A (One-Pot) TEOF Triethyl Orthoformate Reflux, 2-4 h SM->TEOF Method B (Step 1) Product 1-(3-bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Formamide->Product Direct Annulation Imidate Imidate Intermediate (Stable & Isolable) TEOF->Imidate Ammonia Ethanolic NH3 Room Temp, 12 h Imidate->Ammonia Method B (Step 2) Ammonia->Product Cyclization

Fig 1: Reaction pathways for the cyclization of 5-aminopyrazole-4-carbonitrile.

Quantitative Strategy Comparison
ParameterMethod A: Direct Formamide AnnulationMethod B: Two-Step Orthoester Route
Overall Yield 65–75%75–85% (over two steps)
Reaction Time 4–6 hours14–16 hours (total)
Temperature Profile Harsh (180–200 °C)Mild (Reflux at 145 °C, then 25 °C)
Purity Profile Moderate (requires recrystallization)High (clean precipitation)
Scalability Excellent for <10 gExcellent for >10 g (avoids thermal hazards)
Derivatization Limited to 4-NH 2​ Highly versatile (can use any primary amine)

Experimental Protocols

Method A: Direct Formamide Annulation

Causality & Mechanistic Insights: Operating at 180–200 °C is strictly required to overcome the activation energy barrier for the intramolecular cyclization of the formamidine intermediate onto the highly stable nitrile group. A large excess of formamide is utilized not only as a solvent but to drive the equilibrium of the initial condensation forward by Le Chatelier's principle.

Step-by-Step Procedure:

  • Setup: Charge a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (1.31 g, 5.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous formamide (10 mL, ~250 mmol, 50 eq). Ensure the solid is fully suspended.

  • Heating: Submerge the flask in a pre-heated oil bath at 180–190 °C under a nitrogen atmosphere. Stir vigorously for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The starting material ( Rf​≈0.45 ) will gradually disappear, replaced by a highly UV-active baseline spot ( Rf​≈0.20 ).

  • Quenching: Once complete, remove the flask from the oil bath and allow it to cool to approximately 60 °C. Do not let it cool to room temperature yet, as the formamide mixture may become excessively viscous.

  • Precipitation: Pour the warm reaction mixture slowly into a beaker containing 50 mL of crushed ice-water under continuous stirring. A fine off-white precipitate will form immediately.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake sequentially with cold water ( 3×15 mL) to remove residual formamide, followed by cold ethanol (10 mL) to remove organic impurities.

  • Purification: Recrystallize the crude product from a mixture of DMF and water (or hot ethanol) to afford the pure 1-(3-bromophenyl)-1H-pyrazolo[3,4- d ]pyrimidin-4-amine.

Method B: Two-Step Orthoester Route

Causality & Mechanistic Insights: Step 1 utilizes a catalytic amount of acetic acid to protonate the triethyl orthoformate, increasing its electrophilicity and facilitating the departure of ethanol during the formation of the imidate[3]. Step 2 is performed at room temperature because the ethanolic ammonia rapidly displaces the excellent ethoxy leaving group, and the subsequent cyclization is highly favored thermodynamically, requiring no external heat[1].

Step-by-Step Procedure:

Step 1: Synthesis of the Imidate Intermediate

  • Setup: In a 50 mL round-bottom flask, suspend 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (1.31 g, 5.0 mmol, 1.0 eq) in triethyl orthoformate (TEOF) (15 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 145 °C for 3 hours. The suspension will become a clear, pale-yellow solution as the imidate forms.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove unreacted TEOF and the ethanol byproduct.

  • Trituration: Triturate the resulting oily residue with cold hexane (20 mL). The intermediate, ethyl ( E )- N -(1-(3-bromophenyl)-4-cyano-1H-pyrazol-5-yl)formimidate, will precipitate as a pale yellow solid. Filter and dry under vacuum. (Note: This intermediate is stable and can be stored at 4 °C).

Step 2: Amination and Cyclization

  • Setup: Transfer the isolated imidate intermediate (~4.0 mmol) to a clean 50 mL flask and suspend it in absolute ethanol (10 mL).

  • Amination: Add a saturated solution of ammonia in ethanol (15 mL). Alternatively, 28% aqueous ammonia can be used, though it may reduce the solubility of the intermediate.

  • Cyclization: Stir the mixture at room temperature for 12 hours. As the reaction progresses, the target pyrazolo[3,4- d ]pyrimidine will precipitate cleanly from the solution due to its lower solubility in ethanol compared to the imidate.

  • Isolation: Filter the white crystalline precipitate, wash with cold ethanol ( 2×5 mL), and dry under high vacuum.

Analytical Validation & Data Presentation

To ensure the protocol is a self-validating system, researchers must cross-reference their in-process and final analytical data against the metrics provided in Table 2. The presence of the bromine atom provides a distinct 1:1 isotopic isotopic pattern ( 79 Br / 81 Br) in Mass Spectrometry, which is a definitive marker for structural integrity.

Table 2: Self-Validating Reaction Metrics
StageVisual CueTLC ( Rf​ ) (EtOAc:Hexane 1:1)Expected MS (ESI+)
Starting Material Off-white powder 0.45 [M+H]+ 263.0 / 265.0
Imidate Intermediate Pale yellow solid 0.65 [M+H]+ 319.0 / 321.0
Target Product White crystalline solid 0.20 [M+H]+ 290.0 / 292.0

Note: The disappearance of the sharp nitrile stretch ( ν≈2210 cm −1 ) in the FT-IR spectrum is the most reliable spectroscopic indicator of successful cyclization for both methods.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile in DMSO

Welcome to the technical support guide for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's limited solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, in-depth solutions grounded in chemical principles to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Challenge

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science.[1] Like many complex organic molecules developed in drug discovery, its aromatic rings and functional groups contribute to a hydrophobic nature and strong crystal lattice energy, often leading to poor solubility in common laboratory solvents.[2]

While DMSO is an exceptionally powerful and widely used solvent, capable of dissolving a broad spectrum of compounds, issues can still arise.[3][4][5] This guide provides a systematic approach to troubleshooting these issues, moving from simple physical methods to more complex formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile?

While specific experimental data for this exact isomer is not widely published, we can infer properties from its structure and closely related analogs.

PropertyValue (Estimated/Analog-Based)Source/Rationale
Molecular Formula C₁₀H₇BrN₄Based on chemical structure. Analog (4-bromo): C₁₀H₇BrN₄
Molecular Weight 263.09 g/mol Based on chemical structure. Analog (4-bromo): 263.09 g/mol
Appearance Likely a solid (white to off-white/yellow powder)Pyrazole derivatives are typically solids at room temperature.[6][7]
Predicted Solubility Low aqueous solubility; moderate in polar aprotic solvents.The bromophenyl and carbonitrile groups increase hydrophobicity. The amino and pyrazole nitrogen atoms offer some polarity.[8]

Q2: Why is my compound forming a precipitate or appearing cloudy in the DMSO stock?

This indicates that the compound has either not fully dissolved or has precipitated out of solution. Common causes include:

  • Insufficient Solvent Volume: The concentration may be too high for its solubility limit in DMSO at the current temperature.

  • Water Contamination: DMSO is highly hygroscopic and readily absorbs atmospheric water. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[9]

  • Low Temperature: Solubility is temperature-dependent. A compound that dissolves at room temperature might precipitate if the stock is stored at a lower temperature without being fully solubilized first.[2]

Q3: My DMSO stock is perfectly clear, but a precipitate forms instantly when I add it to my aqueous cell culture media or buffer. Why?

This is a very common phenomenon known as "precipitation upon dilution" or "solvent shifting."[3][10] Your compound may be highly soluble in 100% DMSO but poorly soluble in the highly aqueous environment of your assay buffer. When the DMSO stock is rapidly diluted, the compound is abruptly exposed to a solvent (water) in which it is insoluble, causing it to "crash out" of solution.[11]

Troubleshooting Guide: A Problem-Solving Approach

This section provides in-depth, question-driven guidance for specific solubility problems.

Problem 1: My compound will not dissolve in 100% DMSO at room temperature, even after vortexing.

When mechanical agitation alone is insufficient, the next step is to introduce energy to overcome the compound's crystal lattice energy.

Recommended Action: Employ a combination of gentle heating and sonication.

  • Mechanism: Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal structure.[12] Sonication uses high-frequency sound waves to create microbubbles that implode (cavitation), generating localized energy that physically disrupts the solid particles and facilitates dissolution.[9][13]

Step-by-Step Protocol:

  • Add the calculated volume of 100% DMSO to your weighed compound in a suitable vial (e.g., glass or polypropylene).

  • Vortex the vial for 1-2 minutes.

  • Place the vial in a 37°C water bath or heating block for 10-15 minutes.[10][14] Caution: Avoid excessive heat, as it may degrade some compounds.[3]

  • After heating, place the vial in a bath sonicator for 15-30 minutes.[3][14] Ensure the water level in the sonicator is sufficient for efficient energy transfer.

  • Visually inspect the solution. If undissolved particles remain, repeat steps 3 and 4. If the compound still does not dissolve, consider reducing the target concentration or proceeding to the advanced strategies below.

Problem 2: The compound dissolved after heating but precipitated again after cooling to room temperature.

This indicates you have created a supersaturated solution that is not stable at lower temperatures.

Recommended Action: Use a co-solvent to improve the stability of the solution.

  • Mechanism: A co-solvent is a water-miscible organic solvent that, when mixed with DMSO, can create a solvent system with an intermediate polarity.[15] This can help keep the compound in solution, especially during the transition to an aqueous environment.

Common Co-solvents for Preclinical Formulations:

Co-solventTypical Starting ConcentrationNotes
PEG300 / PEG400 10-40%Generally well-tolerated and effective for increasing solubility.[15]
Ethanol 5-10%Effective, but can have biological effects at higher concentrations.[15]
NMP (N-methyl-2-pyrrolidone) 5-10%A powerful solvent, but use with caution and check for assay compatibility.[15]

Step-by-Step Protocol (Co-solvent Approach):

  • In a sterile vial, add your compound powder.

  • Add the primary solvent, DMSO, typically at a reduced percentage of the final volume (e.g., 10-20%).

  • Use the heating and sonication protocol described in Problem 1 to dissolve the compound in the DMSO.

  • Once dissolved, sequentially add the co-solvent (e.g., PEG300) and vortex thoroughly after each addition.

  • This final stock solution in a DMSO/co-solvent mixture may show improved stability upon cooling and during subsequent dilutions.

Problem 3: How do I prevent my compound from precipitating when diluting my clear DMSO stock into aqueous buffer?

This is the most critical step for ensuring accurate final concentrations in your experiment. The key is to make the transition from organic to aqueous solvent as gradual as possible.

Recommended Action: Perform serial dilutions in 100% DMSO before the final aqueous dilution, and control the mixing process.

  • Mechanism: By first creating intermediate concentrations in 100% DMSO, you are handling smaller amounts of the compound during the critical final dilution step.[3] Additionally, adding the small volume of DMSO stock into a larger, warmed, and agitated volume of aqueous media helps the drug molecules disperse and dissolve more effectively rather than aggregate and precipitate.[11][14]

Step-by-Step Protocol (Best Practices for Aqueous Dilution):

  • Prepare your highest concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Perform any necessary serial dilutions in 100% DMSO , not in aqueous buffer.[3] For example, to get a 1 mM solution from a 10 mM stock, mix 1 part stock with 9 parts fresh DMSO.

  • Warm your destination aqueous media (e.g., cell culture media, PBS) to 37°C.[11][14]

  • While gently swirling or vortexing the warmed aqueous media, add the final, small volume of your DMSO stock drop-by-drop.[14] This rapid dispersion is crucial.

  • Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%, with 0.1% being preferable) and is consistent across all experimental and control groups.[3]

Problem 4: I am concerned about compound stability with heat. What are heat-free alternatives?

If your compound is known to be thermally labile, you must rely on methods that do not involve heating.

Recommended Action: Extended sonication at room temperature and/or pH modification.

  • Mechanism (pH Modification): The 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile molecule contains a basic amino group (-NH₂). In a solution with a pH below the pKa of this group, the amine can become protonated (-NH₃⁺). This charged, ionized salt form is typically much more water-soluble than the neutral form.[8][16] This strategy involves creating the stock in a slightly acidic version of your solvent.

Step-by-Step Protocol (pH Modification Test):

  • Prepare a small amount of your solvent (e.g., DMSO or a water/DMSO mix) and adjust the pH to be slightly acidic (e.g., pH 5-6) using a dilute acid like HCl.

  • Attempt to dissolve your compound in this pH-adjusted solvent, using sonication as needed.

  • If solubility is improved, you can prepare your stock in this manner.

  • Crucial Consideration: You must verify that the final pH of your assay medium is not significantly altered after adding the stock and that the pH change does not affect your experimental system (e.g., cell viability, enzyme activity). Always include a vehicle control with the pH-adjusted solvent.[16]

Visual Workflow: A Decision-Making Guide

The following diagram provides a logical workflow for troubleshooting solubility issues with 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile.

G start_node Start: Weigh Compound & Add 100% DMSO A Vortex at Room Temp start_node->A process_node process_node decision_node decision_node success_node success_node fail_node fail_node B Is it fully dissolved? A->B C Apply Gentle Heat (37°C) & Sonicate B->C No F Stock Solution Prepared. Proceed to Aqueous Dilution. B->F Yes D Is it fully dissolved? C->D E Advanced Options: 1. Reduce Concentration 2. Use Co-Solvents (PEG300) 3. Try pH Modification D->E No D->F Yes G Precipitation upon Aqueous Dilution? F->G H Follow Best Practices: - Serial dilute in 100% DMSO - Warm aqueous media - Add stock slowly while vortexing G->H Yes I Experiment-Ready Solution G->I No H->I

Caption: Decision tree for solubilizing the target compound.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Li, Y., & Li, P. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(5), 435–443.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Quora. (2024, October 30).
  • MilliporeSigma. (n.d.). 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
  • Jasial, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14750-14765.
  • Reddit. (2021, September 9).
  • Frontiers in Chemistry. (2021, November 11).
  • Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles...
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Jönsson, D., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 136-143.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics...
  • PubMed. (2005, September 15).
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles...
  • PMC. (n.d.).
  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing...

Sources

Optimization

Technical Support Center: Chromatography Purification of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile . Syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile .

System Overview & Mechanistic Challenges

The target compound presents a unique chromatographic challenge due to its dichotomous structure. The 5-amino group, pyrazole nitrogens, and 4-carbonitrile group create a highly polar, hydrogen-bonding domain that acts as a strong Lewis base. Conversely, the 1-(3-bromophenyl) substituent provides a bulky, lipophilic tail.

During standard silica gel chromatography, the electron-rich basic nitrogens interact strongly with the acidic surface silanols (Si-OH, pKa ~4.5–5.0) of the stationary phase. This acid-base interaction causes irreversible adsorption, severe band tailing, and poor resolution from structurally similar synthetic precursors (such as unreacted 3-bromophenylhydrazine)[1][2]. To achieve high-purity isolation, the chromatographic system must be mechanistically tuned to suppress these secondary interactions.

Purification Decision Workflow

Workflow A Crude 5-amino-1-(3-bromophenyl) -1H-pyrazole-4-carbonitrile B Assess Solubility in Hexane/EtOAc (Loading Solvent) A->B C Poor Solubility (Precipitation Risk) B->C D Good Solubility B->D E Dry Load onto Celite (Evaporate with DCM/MeOH) C->E F Liquid Load (Minimal Volume) D->F G TLC Screening (Hexane:EtOAc 3:1 to 1:1) E->G F->G H Severe Tailing Observed? G->H I Yes: Basic Nitrogens Interacting with Silanols H->I J No: Standard Elution H->J K Normal Phase Silica + 1% Et3N Modifier I->K L Standard Normal Phase Silica Gel J->L M Co-elution with Hydrazine? K->M L->M N Switch to Reverse Phase (C18) MeCN/H2O + 0.1% Formic Acid M->N Yes

Fig 1: Purification workflow for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide (Q&A)

Q: Why does my product streak across the entire length of the TLC plate and column, resulting in poor recovery? A: This is caused by the basic 5-amino and pyrazole nitrogens hydrogen-bonding with the acidic silanol groups on standard silica gel. Causality & Solution: You must competitively saturate these silanol sites. Add 1% (v/v) Triethylamine (Et3N) to your mobile phase. The Et3N acts as a volatile basic modifier that "deactivates" the silica, allowing the pyrazole to partition based on its inherent polarity rather than acid-base chemistry, resulting in sharp, distinct bands[1][2].

Q: When I try to load my crude mixture onto the column, it crashes out (precipitates) at the column head. How do I fix this? A: The planar pyrazole core and multiple hydrogen-bonding vectors (amino to cyano) create high crystal lattice energy, leading to poor solubility in non-polar starting eluents like hexane. Liquid loading a concentrated solution causes precipitation, which destroys the column's theoretical plates and causes channeling. Causality & Solution: Utilize a dry loading technique. Dissolve the crude mixture in a highly polar, volatile solvent (e.g., Dichloromethane or Methanol), add Celite, and evaporate to a dry powder. This pre-disperses the compound over a massive surface area, ensuring uniform dissolution as the mobile phase passes through[2][3].

Q: I am observing co-elution with my starting material, 3-bromophenylhydrazine. Normal phase gradients aren't resolving them. What is the next step? A: Both compounds possess a 3-bromophenyl ring and an amino group, giving them nearly identical Rf values in standard Hexane/EtOAc systems[4][5]. Causality & Solution: Switch to Reverse-Phase (C18) chromatography. C18 separates based on hydrophobicity. By using an Acetonitrile/Water gradient modified with 0.1% Formic Acid, you protonate the basic nitrogens, altering their hydration spheres and drastically improving resolution between the fully cyclized pyrazole and the unreacted hydrazine[6].

Quantitative Data: Solvent Systems & Modifiers

Chromatography ModeStationary PhaseMobile Phase SystemModifierTarget Issue ResolvedTypical Rf / Retention
Normal Phase (NP) Silica Gel (60 Å)Hexane / EtOAc (Gradient 5:1 → 3:1)1% v/v Et3NSilanol tailing, irreversible adsorptionRf ~ 0.35 (in 3:1 Hex/EtOAc)[4][5]
Reverse Phase (RP) C18 (End-capped)H₂O / Acetonitrile (Gradient 10% → 90% MeCN)0.1% v/v Formic AcidCo-elution with precursors or regioisomersRT depends on column dimensions[6]
Normal Phase (NP) Neutral AluminaHexane / EtOAc (Gradient 5:1 → 1:1)NoneAcid-catalyzed degradationRf ~ 0.45 (in 1:1 Hex/EtOAc)[1]

Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

This protocol utilizes dry loading and silica deactivation to ensure maximum recovery and purity[1][3][4][5].

Step 1: Silica Gel Deactivation

  • Prepare the mobile phase: 5:1 Hexane/Ethyl Acetate containing 1% (v/v) Triethylamine (Et3N).

  • Slurry pack the silica gel column using this modified solvent.

  • Validation Check: Flush with 2 column volumes (CV) of the solvent. Collect a few drops from the stopcock and spot on wet pH paper; it should read slightly basic (pH ~8), confirming complete silanol masking.

Step 2: Dry Loading Preparation

  • Dissolve the crude 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 to the flask (weight ratio of 1:2, sample:Celite).

  • Evaporate the DCM under reduced pressure (rotary evaporator) at 30 °C.

  • Validation Check: The resulting mixture must be a completely free-flowing powder[3]. If it clumps, residual solvent remains; continue evaporation.

Step 3: Column Loading & Elution

  • Carefully pour the dry-loaded Celite onto the flat bed of the deactivated silica. Cap with a 1 cm layer of clean sea sand to prevent disturbance.

  • Begin gradient elution: Start with 3 CV of 5:1 Hexane/EtOAc (+1% Et3N), then step to 3:1 Hexane/EtOAc (+1% Et3N)[4][5].

  • Validation Check: Spot fractions on TLC plates pre-treated with Et3N. Visualize under UV light (254 nm). The target compound will elute as a sharp, non-tailing spot at Rf ~0.35.

Protocol B: Reverse-Phase (C18) Purification for Complex Mixtures

Use this protocol if normal phase fails to resolve the pyrazole from hydrazines or regioisomers[6].

Step 1: System Preparation

  • Equip the flash system with a C18 end-capped column.

  • Prepare Mobile Phase A: Ultrapure H₂O + 0.1% Formic Acid.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

Step 2: Sample Injection & Elution

  • Dissolve the crude mixture in a minimal volume of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Inject the sample and run a linear gradient from 10% B to 90% B over 15 column volumes.

  • Validation Check: The acidic modifier ensures the amino groups remain consistently protonated, preventing peak broadening. Monitor UV absorbance at 254 nm and 270 nm.

  • Pool the pure fractions containing the target mass and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile formic acid.

Frequently Asked Questions (FAQs)

Q: My purified product has a yellow/brown tint, but literature states it should be a white solid. How do I decolorize it? A: Trace colored impurities (often highly conjugated oxidation products of hydrazines) can co-elute. Dissolve the product in hot ethanol, add activated charcoal (10% w/w), and stir for 15 minutes. Filter the hot mixture through a pad of Celite to remove the charcoal, then allow the filtrate to cool to yield the pure, white crystalline 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile[2].

Q: Can I use methanol instead of ethyl acetate to increase the polarity of my normal phase gradient? A: It is highly discouraged on standard silica gel. Methanol is a strong hydrogen-bond donor and can strip the silica gel of its bound water layer, causing the silica to dissolve slightly and contaminate your product with silicates. If extreme polarity is needed, switch to Reverse-Phase chromatography[6][7].

References

  • "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applic
  • "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles", SciSpace,
  • "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • "Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column", SIELC Technologies,
  • "Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole", BenchChem,
  • "Purification of Organic Compounds by Flash Column Chrom
  • "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-amino-1-(3-bromophenyl)- vs. 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary This guide provides an in-depth comparison of the chemical reactivity of two isomeric building blocks crucial in medicinal chemistry and agrochemical research: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth comparison of the chemical reactivity of two isomeric building blocks crucial in medicinal chemistry and agrochemical research: 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile and 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. While structurally similar, the positional difference of the bromine atom on the N-phenyl ring imparts distinct electronic characteristics that significantly influence their behavior in key synthetic transformations. This guide synthesizes theoretical principles with practical, field-proven insights to inform experimental design. The para-substituted isomer generally exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions due to more effective electronic activation, whereas the reactivity of the pyrazole core functionalities is more subtly influenced.

Introduction: The Significance of Isomeric Purity

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in modern chemistry. Its derivatives are key intermediates in the synthesis of compounds with a wide spectrum of biological activities, from crop protection agents to pharmaceuticals. The two isomers discussed herein, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (the meta isomer) and 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (the para isomer), serve as versatile platforms for molecular elaboration, primarily through reactions targeting the C-Br bond.

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, and predicting impurity profiles in complex synthetic sequences. This guide dissects these differences, focusing on the underlying electronic principles that govern their reactivity in palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry.

Theoretical Framework: Electronic Effects of Meta vs. Para Bromo Substitution

The reactivity of the C-Br bond in aryl bromides is dictated by the electron density at the carbon atom. The bromine atom itself exerts two opposing electronic effects: a deactivating inductive effect (-I) , which withdraws electron density through the sigma bond due to its high electronegativity, and a weakly activating resonance (mesomeric) effect (+M) , where its lone pairs can donate electron density into the π-system of the benzene ring.

The critical difference between the meta and para isomers lies in the manifestation of the resonance effect.

  • For the para isomer (4-bromo): The bromine atom is in conjugation with the C1 carbon attached to the pyrazole ring. The +M effect, although weak for halogens, can delocalize electron density to this position. However, more importantly for reactions like Suzuki coupling, the electron-withdrawing pyrazole substituent and the bromine's -I effect combine to polarize the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst.

  • For the meta isomer (3-bromo): The bromine atom is not in direct conjugation with the C1 carbon. Therefore, its resonance effect does not extend to the ipso-carbon of the pyrazole substituent. The reactivity of the C-Br bond is primarily governed by the inductive effect.

This electronic disparity is the fundamental driver for the observed differences in reactivity, particularly in reactions where the transition state involves the development of charge on the phenyl ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most common and powerful methods for functionalizing the C-Br bond on these scaffolds. The key, rate-determining step for many of these reactions is the oxidative addition of the aryl bromide to a Pd(0) complex.

Suzuki-Miyaura Coupling: A Comparative Analysis

Hypothesis: The para-bromo isomer is expected to be more reactive than the meta-bromo isomer in Suzuki-Miyaura cross-coupling reactions.

Data Summary: Expected Outcomes in Suzuki-Miyaura Coupling

The following table summarizes the expected performance based on established principles, assuming identical reaction conditions.

Parameter5-amino-1-(4-bromophenyl)-... (para)5-amino-1-(3-bromophenyl)-... (meta)Justification
Reaction Rate FasterSlowerMore polarized C-Br bond and potentially more stable oxidative addition transition state.
Typical Yield High (e.g., 85-95%)Good to High (e.g., 75-90%)The meta isomer is still reactive, but may require longer reaction times or higher catalyst loading for comparable yields.
Catalyst Loading LowerPotentially HigherA more facile reaction requires less catalyst to achieve high conversion.
Side Reactions Lower potential for starting material degradation due to shorter reaction times.Higher potential for thermal degradation or side reactions if forcing conditions (high temp, long time) are needed.

Experimental Workflows & Methodologies

The trustworthiness of any synthetic protocol lies in its detailed, reproducible methodology. Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both isomers.

Workflow for Comparative Suzuki-Miyaura Coupling

This diagram illustrates the logical flow for setting up and analyzing a comparative coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification P1 Weigh Aryl Bromide (meta or para isomer) P2 Add Boronic Acid (1.2 eq) P1->P2 P3 Add Base (e.g., K2CO3, 2.0 eq) P2->P3 P4 Add Pd Catalyst & Ligand (e.g., XPhos Pd G2) P3->P4 P5 Add Solvent (e.g., Dioxane/H2O) P4->P5 R1 Degas Mixture (e.g., N2 sparging) P5->R1 R2 Heat to Reaction Temp (e.g., 100 °C) R1->R2 R3 Monitor by TLC/LC-MS (every 1 hr) R2->R3 W1 Cool to RT & Quench (H2O) R3->W1 Upon Completion W2 Extract with Organic Solvent (e.g., EtOAc) W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify (e.g., Column Chromatography) W3->W4 Characterize Product Characterize Product W4->Characterize Product

Caption: Workflow for a comparative Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling of Aryl Bromide with Phenylboronic Acid

This protocol is adapted from established methods for coupling on related heterocyclic systems. It must be run under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst.

Materials:

  • 5-amino-1-(bromophenyl)-1H-pyrazole-4-carbonitrile isomer (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G2 (Second-generation precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the pyrazole aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 catalyst (2 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the vessel and degas the mixture by sparging with nitrogen or argon for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at 1-hour intervals until the starting material is consumed. It is anticipated that the reaction with the para isomer will reach completion faster than the reaction with the meta isomer.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Reactivity of the Pyrazole Core

The electronic influence of the bromophenyl substituent also extends to the pyrazole ring, affecting the reactivity of the 5-amino and 4-carbonitrile groups.

  • 5-Amino Group: The N-aryl group is electron-withdrawing, which reduces the nucleophilicity of the 5-amino group compared to an N-alkyl analogue. The slightly stronger net electron-withdrawing character of the 4-bromophenyl group (due to the alignment of inductive and resonance effects) may render the amino group on the para isomer marginally less nucleophilic than on the meta isomer. This could manifest as slower rates in reactions like acylation or diazotization.

  • 4-Carbonitrile Group: The reactivity of the nitrile (e.g., towards hydrolysis or reduction) is less likely to be significantly different between the two isomers, as the electronic perturbation from the remote bromine is attenuated.

Conclusion and Recommendations

The positional isomerism in 5-amino-1-(bromophenyl)-1H-pyrazole-4-carbonitriles dictates a clear hierarchy in reactivity for palladium-catalyzed cross-coupling reactions.

Summary of Key Differences:

Feature5-amino-1-(4-bromophenyl)-... (para)5-amino-1-(3-bromophenyl)-... (meta)
Primary Reactivity Driver C-Br bond functionalizationC-Br bond functionalization
Suzuki Coupling Rate Faster Slower
Recommended Approach Standard coupling conditions are likely effective.May require slightly longer reaction times, higher temperatures, or increased catalyst loading for optimal conversion.
Core Reactivity Amino group is slightly less nucleophilic.Amino group is slightly more nucleophilic.

Recommendation for Researchers: When developing synthetic routes, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile should be considered the more reactive handle for Suzuki-Miyaura and related cross-coupling reactions. For parallel synthesis or library generation, it may be possible to use milder conditions or shorter reaction times for the para isomer compared to the meta isomer, which can improve efficiency and reduce the formation of byproducts. Always perform initial optimization studies for both substrates, as ligand and base choice can significantly influence outcomes.

References

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. *Advances in Chemical
Comparative

A Comparative Guide to the Biological Activity of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 5-aminopyrazole-4-carbonitrile scaffold has emerged as a privileged structure, forming the basis of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 5-aminopyrazole-4-carbonitrile scaffold has emerged as a privileged structure, forming the basis of numerous compounds with significant therapeutic potential. This guide provides an in-depth comparative analysis of the biological activity of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile and its analogues. We will delve into their synthesis, anticancer properties, and the underlying structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and mechanistic insights.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of pharmacologically active agents.[1][2] Its unique structural features allow for diverse substitutions, leading to compounds with activities spanning from anticancer and anti-inflammatory to antimicrobial.[3][4] The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework, in particular, has garnered significant attention for its potential in oncology.[5][6] This guide focuses specifically on analogues featuring a bromophenyl substituent at the N1 position, a modification known to influence the biological properties of many heterocyclic compounds.

Synthesis of 1-Aryl-5-aminopyrazole-4-carbonitriles: A Foundational Step

The primary synthetic route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation of an arylhydrazine with a suitable three-carbon precursor, such as (ethoxymethylene)malononitrile. This reaction provides a versatile and efficient method to generate a library of analogues with diverse substituents on the phenyl ring.[7]

A general synthetic scheme is presented below:

Arylhydrazine Arylhydrazine Intermediate Intermediate Adduct Arylhydrazine->Intermediate + EMM (Ethoxymethylene)malononitrile EMM->Intermediate + Final_Product 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate->Final_Product Cyclization (e.g., in Ethanol, reflux)

Caption: General synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

This straightforward synthesis allows for the systematic modification of the aryl group, enabling a thorough investigation of the structure-activity relationship, which is crucial for optimizing the biological activity of these compounds.

Comparative Anticancer Activity: The Impact of Bromine Substitution

A study on novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles revealed that the nature and position of the halogen substituent on the phenyl ring at the 3-position played a crucial role in their anticancer activity against various cancer cell lines.[8][9] This suggests that the electronic and steric properties imparted by the halogen atom are key determinants of biological efficacy.

For instance, a series of 3-(halophenyl)-1-phenyl-1H-pyrazoles were evaluated for their in-vitro anticancer activity against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines using the MTT assay.[8][9]

Table 1: Anticancer Activity of Halogenated Pyrazole Analogues

CompoundHalogen Substitution (at C3-phenyl)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
4a 2-Fluorophenyl>100>100>100
4b 3-Fluorophenyl85.392.178.5
4c 4-Fluorophenyl65.270.460.9
4d 2-Chlorophenyl72.878.968.3
4e 3-Chlorophenyl50.155.648.7
4f 4-Chlorophenyl45.750.242.1
4g 2-Bromophenyl60.968.458.2
4h 3-Bromophenyl42.348.739.5
4i 4-Bromophenyl38.542.135.8
5-Fluorouracil -25.628.922.4

Data synthesized from a study on 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles for illustrative purposes of halogen impact.[8][9]

From this illustrative data, a clear trend emerges where the anticancer activity is influenced by both the type and position of the halogen. Generally, the activity increases from fluoro to chloro to bromo substituents. Furthermore, for each halogen, the para-substituted analogue tends to be more potent than the meta- and ortho-isomers. This suggests that the electronic properties and the overall molecular shape, which are dictated by the substituent's position, are critical for the interaction with the biological target.

While this data is for 3-halophenyl analogues, it strongly suggests that a similar trend could be expected for the N1-halophenyl isomers, making the 4-bromophenyl analogue potentially more active than the 3-bromophenyl and 2-bromophenyl counterparts. However, direct experimental verification is necessary to confirm this hypothesis.

Mechanism of Action: Targeting Cellular Kinases

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases.[10] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The 5-aminopyrazole scaffold is a known "hinge-binding" motif, enabling these compounds to fit into the ATP-binding pocket of various kinases, thereby blocking their activity.

One study on novel fused pyrazole derivatives, including a 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptor tyrosine kinases are key players in cancer cell proliferation, survival, and angiogenesis.

The proposed mechanism of action involves the pyrazole core forming hydrogen bonds with the hinge region of the kinase domain, while the substituted phenyl ring occupies a hydrophobic pocket, contributing to the binding affinity and selectivity.

cluster_0 Inhibition Pyrazole 5-amino-1-(3-bromophenyl)-1H- pyrazole-4-carbonitrile Analogue Kinase Kinase ATP-Binding Pocket Pyrazole->Kinase Binds to Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) Phosphorylation->Downstream

Caption: Proposed mechanism of kinase inhibition by pyrazole analogues.

Molecular docking studies on similar pyrazole derivatives have supported this binding mode, highlighting the importance of the substituents on the phenyl ring for achieving high potency and selectivity. The 3-bromo substituent likely plays a key role in optimizing the interactions within the hydrophobic pocket of the target kinase.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are standardized protocols for the synthesis and biological evaluation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile analogues.

General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles
  • Reactant Preparation: In a round-bottom flask, dissolve the desired arylhydrazine (1 mmol) and (ethoxymethylene)malononitrile (1 mmol) in absolute ethanol (20 mL).

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.[7]

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogues (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[8][9]

Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Pyrazole Analogues Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold and its analogues represent a promising class of compounds with significant potential for the development of novel anticancer agents. The available data strongly suggests that the position and nature of the halogen substituent on the phenyl ring are critical determinants of their biological activity, with a likely trend of para-substituted bromo analogues exhibiting higher potency.

The primary mechanism of action for these compounds appears to be the inhibition of key cellular kinases involved in cancer progression. However, to fully elucidate the therapeutic potential of the 3-bromophenyl analogue and its isomers, further research is warranted. Specifically, a direct comparative study of the 2-bromo, 3-bromo, and 4-bromo substituted analogues under identical experimental conditions is crucial for a definitive structure-activity relationship analysis. Furthermore, detailed kinase profiling and molecular docking studies will provide a deeper understanding of their specific molecular targets and guide the rational design of more potent and selective next-generation inhibitors.

This guide provides a solid foundation for researchers in the field, summarizing the current knowledge and highlighting the key areas for future investigation in the quest to translate the promise of these pyrazole analogues into effective cancer therapies.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. PubMed. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]

  • Scrimin, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Hassan, A. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Ghorab, M. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Adibi, H., et al. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl-2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using Borax with Potential Anticancer Effects. Brieflands. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Kula, K., & Jasiński, R. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. ResearchGate. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

  • Abedin, M. J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • Dayal, N. (2016). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • Al-Ostoot, F. H., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Patel, R. V., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. SRM College of Pharmacy. [Link]

Sources

Validation

In Vivo vs. In Vitro Efficacy of 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives: A Comparative Guide

Executive Summary & Scaffold Significance In modern medicinal chemistry, the N-aryl-5-aminopyrazole core is widely recognized as a privileged structural motif[1]. Specifically, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, the N-aryl-5-aminopyrazole core is widely recognized as a privileged structural motif[1]. Specifically, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile serves as a highly versatile building block for the synthesis of complex heterocyclic therapeutics, most notably pyrazolo[3,4-d]pyrimidines[2]. These synthesized derivatives exhibit potent biological activities, functioning as targeted kinase inhibitors (e.g., p38 MAPK, Aurora kinases, and EGFR), cyclooxygenase-2 (COX-2) inhibitors[3], and neuroprotective agents[4].

As a Senior Application Scientist, I frequently observe a critical translational gap when evaluating halogenated pyrazole derivatives. While the addition of the 3-bromophenyl moiety dramatically enhances target affinity in cell-free biochemical assays, it often introduces "molecular obesity"—an increase in lipophilicity and molecular weight that can severely compromise oral bioavailability and in vivo efficacy[5]. This guide objectively compares the in vitro and in vivo performance of these compounds, providing researchers with actionable data and self-validating protocols for hit-to-lead optimization.

Mechanistic Grounding: The 3-Bromophenyl Advantage

The rationale for utilizing the 3-bromophenyl substitution over an unsubstituted phenyl ring lies in the thermodynamics of target engagement. In the ATP-binding pocket of target kinases, the meta-positioned bromine atom acts as a highly effective halogen bond donor. This interaction displaces high-energy water molecules from the hydrophobic pocket, significantly lowering the in vitro IC50 values.

However, this increased lipophilicity (higher LogP) creates a double-edged sword. While it facilitates passive membrane permeability in in vitro cellular assays (improving EC50), it also increases plasma protein binding and rapid hepatic clearance in vivo, often leading to a disconnect between biochemical potency and systemic efficacy.

Pathway Compound 3-Bromophenyl Pyrazole Derivatives Kinase Target Kinase (e.g., p38 MAPK / Aurora) Compound->Kinase Competitive Inhibition (ATP Pocket) Downstream Downstream Effectors (e.g., NF-κB / MMP9) Kinase->Downstream Phosphorylation Proliferation Tumor Cell Proliferation & Metastasis Downstream->Proliferation Gene Transcription

Fig 1: Kinase inhibition mechanism of 3-bromophenyl pyrazole derivatives.

Objective Comparison: In Vitro Potency vs. In Vivo Translation

To illustrate the translational drop-off, the following table compares the efficacy of pyrazolo[3,4-d]pyrimidine derivatives synthesized from three different 5-amino-1-aryl-1H-pyrazole-4-carbonitrile precursors[2]. The data highlights the transition from biochemical target engagement (IC50) to cellular viability (EC50), and finally to in vivo tumor reduction (ED50).

Precursor ScaffoldTargetIn Vitro IC50 (nM)Cellular EC50 (µM)*In Vivo ED50 (mg/kg)**Oral Bioavailability (F%)
Unsubstituted Phenyl p38 MAPK45.21.25>50.0 (Weak)45%
3-Bromophenyl p38 MAPK12.4 0.42 15.0 (Potent)22%
4-Fluorophenyl p38 MAPK28.60.8530.0 (Moderate)38%

*Tested in MDA-MB-231 human breast cancer cell lines. **Tested in BALB/c nude mouse xenograft models via oral gavage (PO).

Comparative Analysis: The 3-bromophenyl derivative demonstrates superior in vitro potency (12.4 nM) compared to the unsubstituted (45.2 nM) and 4-fluorophenyl (28.6 nM) analogs. However, due to its elevated lipophilicity, its oral bioavailability drops to 22%. Despite this pharmacokinetic hurdle, the intrinsic potency of the 3-bromophenyl compound is strong enough to maintain a superior in vivo ED50 (15.0 mg/kg), making it the optimal lead candidate provided formulation strategies (e.g., lipid nanoparticles or salt forms) are employed to enhance solubility.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of your efficacy data, the following protocols are designed as self-validating systems. Every step includes a built-in control to explain the causality behind the experimental choices.

Workflow Syn 1. Synthesis (One-Pot Condensation) InVitro 2. In Vitro Assay (ADP-Glo Kinase) Syn->InVitro Cell 3. Cellular Assay (MTT Viability) InVitro->Cell PK 4. PK/PD (Clearance Assessment) Cell->PK InVivo 5. In Vivo Efficacy (Xenograft Model) PK->InVivo

Fig 2: Translational workflow from in vitro screening to in vivo efficacy.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Causality: We utilize a luminescent ADP detection assay rather than a fluorescent probe. Halogenated pyrazole derivatives often exhibit auto-fluorescence[3], which can artificially skew IC50 calculations in standard fluorescence resonance energy transfer (FRET) assays.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 3-bromophenyl derivative in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1% (prevents solvent-induced enzyme denaturation).

  • Enzyme Reaction: Combine the target kinase, test compound, and specific peptide substrate in a 384-well plate.

  • Initiation: Add ATP (at the established Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Self-Validating Step (Controls): Include a "No Enzyme" control to establish baseline ATP hydrolysis, and a "Reference Inhibitor" (e.g., Staurosporine) to validate assay sensitivity. If the reference inhibitor deviates >3-fold from historical IC50s, discard the plate.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

Protocol B: In Vivo Tumor Xenograft Efficacy

Causality: To evaluate the true translational potential of the compound, we use an immunocompromised mouse model. Dosing via oral gavage (PO) rather than intravenous (IV) injection is mandatory to assess the oral bioavailability limitations inherent to the 3-bromophenyl scaffold.

  • Cell Preparation: Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel (Matrigel enhances initial tumor engraftment).

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³ (measured via calipers), randomize mice into vehicle control and treatment groups (n=8 per group).

  • Dosing: Administer the 3-bromophenyl derivative (15 mg/kg) via oral gavage daily for 21 days. The formulation vehicle should be 10% DMSO / 40% PEG300 / 50% Water to accommodate the compound's lipophilicity.

  • Self-Validating Step (Toxicity Monitoring): Measure tumor volume and animal body weight bi-weekly. Critical: A weight loss of >10% from baseline indicates severe systemic toxicity. If this occurs, any observed "efficacy" (tumor shrinkage) is invalidated, as it is likely a secondary effect of non-specific health decline rather than targeted kinase inhibition.

  • Endpoint: Euthanize animals, excise tumors, and perform immunohistochemistry (IHC) for downstream effectors (e.g., phosphorylated NF-κB) to confirm in vivo target engagement.

References

  • Tasker, R. A., et al. "A novel synthetic chemical entity (UPEI-800) is neuroprotective in vitro and in an in vivo rat model of oxidative stress." PubMed (NIH). Available at:[Link]

  • MDPI. "Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation." International Journal of Molecular Sciences. Available at:[Link]

  • ResearchGate. "One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions." Available at: [Link]

  • ACS Publications. "Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters. Available at:[Link]

  • Science.gov. "pyrazoles: Topics by Science.gov (Molecular Obesity in Hit-to-Lead Optimization)." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). 5-amino-1-(3-bromophenyl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS: 71856-56-9) is a versatile intermediate in drug discovery, but its structural motifs—an aryl bromide, a nucleophilic amine, and a reactive nitrile—present specific physical and toxicological hazards.

To ensure absolute safety and maintain the integrity of your synthetic workflows, this guide provides a mechanistic hazard analysis, a rigorously validated Personal Protective Equipment (PPE) matrix, and step-by-step operational protocols.

Mechanistic Hazard Profile & Causality Analysis

Understanding why a chemical is hazardous is the first step in designing a self-validating safety protocol. The hazards of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile are directly linked to its functional groups:

  • Aryl Bromide Moiety: Halogenated aromatics are highly lipophilic, increasing the risk of dermal absorption. They are also known skin sensitizers. Upon thermal decomposition, this moiety releases highly toxic and corrosive hydrogen bromide (HBr) gas [1].

  • Pyrazole-4-carbonitrile Core: Nitriles are inherently reactive. While stable under ambient conditions, exposure to strong acids or extreme heat can trigger the release of hydrogen cyanide (HCN) and nitrogen oxides (NOx) [2].

  • Amino Group: Primary amines can engage in extensive hydrogen bonding, making the crystalline powder prone to static cling. This drastically increases the risk of aerosolization and subsequent inhalation during weighing.

Quantitative Hazard Summary
Hazard ClassGHS IndicationMechanistic CauseCritical Threshold / Condition
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)Lipophilic aryl halide promotes systemic absorption.> 2,000 mg/kg (LD50 Proxy) [2]
Eye/Skin Irritation Category 2 (H315, H319)Basic amino group and reactive nitrile cause localized tissue irritation.Direct contact > 1 minute
Thermal Decomposition HBr, HCN, NOx releaseCleavage of C-Br and C-CN bonds at high temperatures.Temperatures > 250°C [2]
Aquatic Toxicity Category 1 (H400)Halogenated heterocycles disrupt aquatic biological pathways.Any environmental release

Personal Protective Equipment (PPE) Matrix

A common critical failure in laboratory safety is the over-reliance on standard nitrile gloves. While nitrile (nitrile butadiene rubber) offers excellent resistance to oils and weak acids, it exhibits poor resistance to halogenated hydrocarbons [3]. If you are handling the solid powder, standard nitrile is acceptable. However, if you are dissolving this compound in halogenated solvents (e.g., dichloromethane, chloroform) for synthesis, the solvent will rapidly carry the dissolved compound through the compromised nitrile barrier [4].

Protection ZoneEquipment SpecificationMechanistic JustificationReplacement Frequency
Hands (Solid Handling) 100% Nitrile Gloves (≥ 5 mil)Sufficient barrier for dry, solid halogenated pyrazoles.Every 2 hours or upon contamination.
Hands (Solvent Handling) Viton™ or Double-Gloved NeopreneNitrile degrades rapidly when exposed to halogenated solvents[4].Immediately upon solvent splash.
Eyes/Face ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolized powder and solvent splashes.N/A (Decontaminate after use).
Body Flame-Resistant (FR) Lab CoatMitigates risk during exothermic reactions or thermal decomposition.Weekly, or immediately if soiled.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of static-prone amino-pyrazole dust[1].Continuous monitoring required.

Operational Workflow: Safe Weighing and Transfer

Because 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a fine powder with hydrogen-bonding capabilities, it is highly susceptible to static charge. The following step-by-step methodology ensures zero-exposure transfer.

Step-by-Step Methodology:

  • Environmental Validation: Verify the fume hood monitor reads between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Pass an anti-static ionizer gun over the disposable anti-static weighing boat and the metal micro-spatula. Causality: Neutralizing the charge prevents the powder from aerosolizing and contaminating the balance enclosure.

  • Tare and Transfer: Place the boat on the analytical balance. Carefully dispense the required mass using the grounded spatula.

  • Containment: Immediately transfer the powder into the reaction vessel. Seal the vessel with a PTFE-lined septum.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding hood area with a solvent-dampened task wipe (e.g., isopropanol) to capture any microscopic dust. Dispose of the wipe in a solid hazardous waste container.

HandlingWorkflow A 1. Environmental Control Verify Fume Hood Face Velocity B 2. PPE Verification Don Appropriate Gloves & Goggles A->B C 3. Static Mitigation Apply Anti-Static Ionizer to Boat B->C D 4. Material Transfer Dispense Chemical via Grounded Spatula C->D E 5. Containment & Decon Seal Vessel & Wipe Exterior D->E

Standard operating workflow for the safe weighing and transfer of halogenated pyrazole carbonitriles.

Emergency Response & Decontamination Plan

In the event of a protocol failure, immediate and targeted action is required to prevent systemic toxicity. Because this compound contains a nitrile group, laboratories handling large quantities should ensure a cyanide antidote kit (e.g., amyl nitrite ampoules) is accessible, though the risk of free HCN release from the solid at room temperature is low [1].

EmergencyResponse Exp Accidental Exposure Eval Assess Route Exp->Eval Eye Ocular: Eyewash 15 min Eval->Eye Skin Dermal: Remove PPE & Wash Eval->Skin Inh Inhalation: Move to Fresh Air Eval->Inh Med Seek Immediate Medical Attention Eye->Med Skin->Med Inh->Med

Emergency response signaling pathway for accidental chemical exposure.

Spill Cleanup Procedure:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do NOT sweep dry powder. Cover the spill with damp vermiculite or a spill pad moistened with a compatible solvent (e.g., ethanol) to suppress dust generation.

  • Collect: Use a non-sparking scoop to place the absorbed material into a compatible, sealable secondary container.

  • Label: Mark clearly as "Halogenated Organic Solid Waste - Toxic."

Waste Management & Disposal Logistics

Improper disposal of halogenated nitriles can lead to severe environmental toxicity and dangerous chemical incompatibilities.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves, wipes) must be placed in a dedicated, clearly labeled Halogenated Solid Waste drum.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting mixture must be routed to Halogenated Organic Liquid Waste .

  • Strict Incompatibility: Never mix nitrile-containing waste with strong acids (e.g., sulfuric acid, hydrochloric acid). Acidic hydrolysis of the nitrile group can generate highly toxic and volatile byproducts, including hydrogen cyanide gas [1].

References

  • Safety Data Sheet - Proxy Halogenated Pyrazole Derivative. CaroVail. Available at: [Link]

  • Important Information about Nitrile Gloves. ATOMO Dental Supplies. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. Available at: [Link]

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